N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thiazole ring, and a trifluoromethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of Imidazole Ring: The imidazole ring can be synthesized via the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Introduction of Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving appropriate thioamide precursors.
Attachment of Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the imidazole or thiazole rings, while reduction may lead to the formation of reduced analogs.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a covalent inhibitor, forming a stable bond with the active site of the target enzyme, thereby inhibiting its activity . The exact pathways and molecular targets involved will depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide is unique due to its combination of an imidazole ring, a thiazole ring, and a trifluoromethoxy-substituted phenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C18H17F3N4O2S |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H17F3N4O2S/c1-12-15(16(26)23-7-2-9-25-10-8-22-11-25)28-17(24-12)13-3-5-14(6-4-13)27-18(19,20)21/h3-6,8,10-11H,2,7,9H2,1H3,(H,23,26) |
InChI Key |
MLJSTOSJLARRIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
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